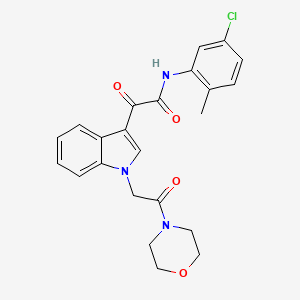

N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

This compound belongs to the class of indol-3-yl-2-oxoacetamide derivatives, characterized by a central indole core substituted at the 3-position with a 2-oxoacetamide group. Key structural features include:

- Indole substitution: A morpholino-2-oxoethyl group at the 1-position of the indole ring, which may enhance solubility and modulate target interactions due to the morpholine ring’s polarity.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c1-15-6-7-16(24)12-19(15)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYHCIOQVGBHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C22H21ClN6O3

- Molecular Weight : 452.9 g/mol

- CAS Number : 1189854-35-0

The compound is believed to exert its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in the inflammatory process. By selectively inhibiting COX-II, the compound may reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against COX-II. For instance, in various assays, compounds within this class have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating promising potency compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.78 | 9.51 |

| PYZ16 (related compound) | 0.52 | 10.73 |

In Vivo Studies

In vivo studies have further corroborated the anti-inflammatory effects of related compounds. For example, PYZ16 exhibited a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib in animal models . This suggests that this compound may have comparable or superior efficacy in reducing inflammation.

Case Study 1: Anti-inflammatory Activity

A study published in ACS Omega evaluated a series of diaryl heterocycles with similar structures to our compound and found that modifications led to enhanced COX-II selectivity and potency . The findings indicated that small structural changes could significantly impact biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of morpholine-containing compounds revealed that the presence of specific substituents on the aromatic ring can enhance COX-II inhibition . This suggests that further optimization of this compound could yield even more effective derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences and similarities between the target compound and structurally related indol-3-yl-2-oxoacetamide derivatives:

Key Research Findings

Adamantane Derivatives :

- Demonstrated potent cytotoxicity against cancer cell lines (Hela, MCF7, HepG2) with IC50 values as low as 1.2 μM .

- Adamantane’s bulkiness likely enhances hydrophobic interactions with cellular targets, while N-aryl substituents (e.g., 4-chlorophenyl) improve selectivity .

Antimicrobial Indole Derivatives: 8,9-Dihydrocoscinamide B (a structurally simpler analog) showed activity against Gram-positive pathogens (e.g., S.

Microtubule-Targeting Agents :

- D-24851, bearing a pyridin-4-yl group, exhibited potent antitumor activity without neurotoxicity, a common issue with taxanes or vinca alkaloids. Its synthetic scaffold avoids multidrug resistance mechanisms .

MDM2-p53 Binders :

- Chlorophenyl-substituted derivatives (e.g., Compound 2e) showed high binding affinity to MDM2, reactivating p53-mediated apoptosis in cancer cells .

Impact of Substituents: Morpholino groups (target compound): Likely improve aqueous solubility and metabolic stability compared to adamantane or aryl groups . Halogenated aryl groups (e.g., 5-chloro-2-methylphenyl): Enhance lipophilicity and bioavailability but may increase off-target risks .

Mechanistic and Pharmacokinetic Insights

- Anticancer Activity: Adamantane and morpholino derivatives may target tubulin or apoptosis pathways, while chlorophenyl groups could modulate DNA-binding proteins like MDM2 .

- Antimicrobial Activity: Indole dimerization (as in 8,9-dihydrocoscinamide B) may disrupt bacterial membranes, but complex substituents (e.g., morpholino) could reduce penetration .

- Drug Resistance : Pyridine- or morpholine-containing compounds (e.g., D-24851, target compound) may evade P-glycoprotein efflux, a common resistance mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.